

Physical and chemical properties of 3-Bromo-2-oxocyclohexanecarboxamide

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Compound of Interest

3-Bromo-2oxocyclohexanecarboxamide

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An In-depth Technical Guide to 3-Bromo-2-oxocyclohexanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Bromo-2-oxocyclohexanecarboxamide**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document combines available data from chemical databases with extrapolated information based on the known chemistry of related α-halo keto amides. The guide includes a summary of physicochemical properties, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential reactivity. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in synthetic chemistry and drug discovery endeavors.

Introduction

3-Bromo-2-oxocyclohexanecarboxamide is a halogenated cyclic β-keto amide. The presence of three key functional groups—a bromine atom alpha to a ketone, a cyclic ketone, and a primary amide—suggests a versatile chemical reactivity profile. Such compounds are of



interest in organic synthesis as intermediates for the construction of more complex molecular architectures, including heterocyclic systems and substituted cyclohexanes. The α -halo ketone moiety, in particular, is a well-known electrophilic site, susceptible to nucleophilic attack, while the amide and ketone functionalities offer further sites for chemical modification. This guide synthesizes the currently available information on this compound to facilitate its potential application in research and development.

Physicochemical Properties

Direct experimental data for many physical properties of **3-Bromo-2- oxocyclohexanecarboxamide** are not readily available in the literature. The following table summarizes the available and predicted data.

Property	Value	Source/Method
Molecular Formula	C7H10BrNO2	ChemSrc[1]
Molecular Weight	220.06 g/mol	ChemSrc[1]
CAS Number	80193-04-0	ChemSrc[1]
Appearance	Solid (Predicted)	General property of similar amides
Melting Point	Not available	_
Boiling Point	Not available	
Solubility	Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.	General solubility of polar organic molecules
LogP	1.30470	ChemSrc[1]
Polar Surface Area (PSA)	60.16 Ų	ChemSrc[1]

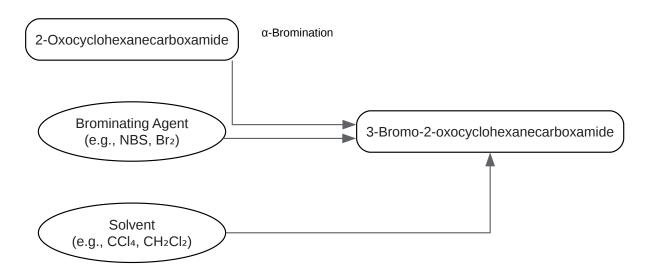
Chemical Synthesis and Characterization



While a specific, published synthesis for **3-Bromo-2-oxocyclohexanecarboxamide** has not been identified, a plausible synthetic route can be proposed based on established organic chemistry principles. The most likely precursor is 2-oxocyclohexanecarboxamide[2].

Proposed Synthetic Workflow

The synthesis would likely proceed via the α -bromination of 2-oxocyclohexanecarboxamide.



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Caption: Proposed synthesis of **3-Bromo-2-oxocyclohexanecarboxamide**.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize **3-Bromo-2-oxocyclohexanecarboxamide** via α -bromination of 2-oxocyclohexanecarboxamide.

Materials:

- 2-Oxocyclohexanecarboxamide
- N-Bromosuccinimide (NBS) or Bromine (Br₂)
- Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)



- Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS)
- Anhydrous sodium sulfate or magnesium sulfate
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

 Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxocyclohexanecarboxamide (1 equivalent) in an appropriate solvent (e.g., CCl₄).

Bromination:

- Using NBS: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete when the denser succinimide byproduct floats to the surface.
- Using Bromine: Cool the solution of the starting material to 0 °C in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

Workup:

- Cool the reaction mixture to room temperature.
- If NBS was used, filter off the succinimide.
- If bromine was used, or for the NBS reaction filtrate, wash the organic layer sequentially with saturated sodium bicarbonate solution (to quench any remaining acid), water, and brine.



 Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure
 3-Bromo-2-oxocyclohexanecarboxamide.

Predicted Spectral Data

No experimental spectra for **3-Bromo-2-oxocyclohexanecarboxamide** are currently available. The following are predictions based on the analysis of similar structures.

¹H NMR (Predicted):

- δ ~7.0-7.5 ppm (broad singlet, 1H): Amide N-H proton.
- δ ~5.5-6.0 ppm (broad singlet, 1H): Amide N-H proton.
- δ ~4.0-4.5 ppm (multiplet, 1H): Proton on the carbon bearing the bromine atom (α to the ketone). This signal is expected to be downfield due to the deshielding effects of the bromine and the carbonyl group.
- δ ~2.0-3.0 ppm (multiplets): Protons on the cyclohexanone ring.

¹³C NMR (Predicted):

- δ ~190-200 ppm: Ketone carbonyl carbon.
- δ ~165-175 ppm: Amide carbonyl carbon.
- δ ~50-60 ppm: Carbon bearing the bromine atom.
- δ ~20-40 ppm: Other cyclohexanone ring carbons.

IR Spectroscopy (Predicted):

- \sim 3400-3200 cm⁻¹ (two bands): N-H stretching of the primary amide.
- ~1715 cm⁻¹: C=O stretching of the cyclohexanone.[3][4]
- ~1680 cm⁻¹: C=O stretching of the amide (Amide I band).[5]



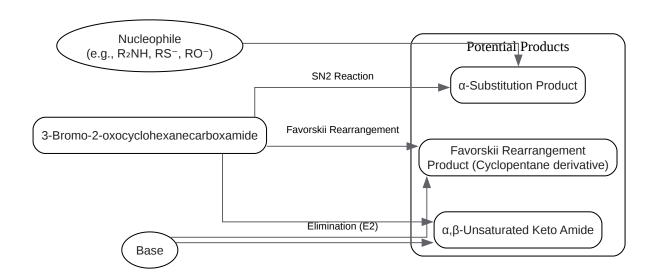
- ~1640 cm⁻¹: N-H bending of the amide (Amide II band).[5]
- ~600-700 cm⁻¹: C-Br stretching.

Mass Spectrometry (Predicted):

- The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][7]
- Fragmentation would likely involve the loss of Br, CO, and parts of the cyclohexane ring.

Chemical Reactivity

The reactivity of **3-Bromo-2-oxocyclohexanecarboxamide** is dictated by its functional groups. The α -bromo ketone is a key reactive site.



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Caption: Potential reactivity pathways of **3-Bromo-2-oxocyclohexanecarboxamide**.

• Nucleophilic Substitution: The carbon bearing the bromine atom is electrophilic and susceptible to S_n2 attack by various nucleophiles, such as amines, thiols, and alkoxides.[8]



This allows for the introduction of a wide range of substituents at the α -position.

- Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones
 can undergo the Favorskii rearrangement to yield a ring-contracted carboxylic acid
 derivative. In this case, it would likely lead to a cyclopentanecarboxamide derivative.
- Elimination Reactions: Treatment with a hindered base could lead to the elimination of HBr, forming an α,β-unsaturated keto amide, which is a valuable Michael acceptor.

Biological Activity

As of the date of this publication, there is no publicly available information regarding the biological activity or toxicological properties of **3-Bromo-2-oxocyclohexanecarboxamide**. Compounds containing an α -halo amide moiety can exhibit alkylating properties, which can be associated with biological activity, but also potential toxicity. Any investigation into the biological effects of this compound should be conducted with appropriate caution and safety measures.

Conclusion

3-Bromo-2-oxocyclohexanecarboxamide is a potentially valuable synthetic intermediate due to its combination of reactive functional groups. While direct experimental data on its properties and synthesis are scarce, this guide provides a foundational understanding based on established chemical principles and data from related compounds. The proposed synthetic protocol and predicted spectral data offer a starting point for researchers wishing to prepare and characterize this molecule. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-2-oxocyclohexanecarboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3285348#physical-and-chemical-properties-of-3-bromo-2-oxocyclohexanecarboxamide]

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